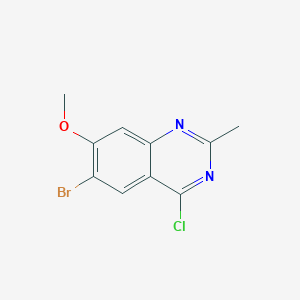![molecular formula C30H24ClN5O4 B12501938 N-[2-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-oxoethyl]-2-(1H-benzotriazol-1-yl)-N-benzylacetamide](/img/structure/B12501938.png)
N-[2-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-oxoethyl]-2-(1H-benzotriazol-1-yl)-N-benzylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-2-(4-CHLOROPHENYL)ACETAMIDE is a complex organic compound that features a benzodioxole ring, a benzotriazole moiety, and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-2-(4-CHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Benzotriazole Moiety: This step involves the reaction of an appropriate amine with sodium nitrite and an aromatic compound to form the benzotriazole ring.
Coupling Reactions: The final step involves coupling the benzodioxole and benzotriazole intermediates with a chlorophenyl acetamide derivative under suitable conditions, such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-2-(4-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The nitro groups in the benzotriazole moiety can be reduced to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring would yield quinone derivatives, while reduction of the nitro groups in the benzotriazole moiety would yield amines.
科学的研究の応用
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-2-(4-CHLOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-2-(4-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-2-(4-METHYLPHENYL)ACETAMIDE: Similar structure but with a methyl group instead of a chlorine atom.
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-2-(4-FLUOROPHENYL)ACETAMIDE: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
The uniqueness of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-2-(4-CHLOROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and interaction with molecular targets compared to similar compounds with different substituents.
特性
分子式 |
C30H24ClN5O4 |
|---|---|
分子量 |
554.0 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-2-[[2-(benzotriazol-1-yl)acetyl]-benzylamino]-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C30H24ClN5O4/c31-22-12-10-21(11-13-22)29(30(38)32-23-14-15-26-27(16-23)40-19-39-26)35(17-20-6-2-1-3-7-20)28(37)18-36-25-9-5-4-8-24(25)33-34-36/h1-16,29H,17-19H2,(H,32,38) |
InChIキー |
HKZFNQCSWUTLAY-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(C3=CC=C(C=C3)Cl)N(CC4=CC=CC=C4)C(=O)CN5C6=CC=CC=C6N=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[4-methyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12501877.png)
![N-[4-(methylsulfanyl)benzyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B12501886.png)
![Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B12501888.png)
![Propyl 5-{[(2-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501894.png)

![Ethyl 5-{[5-(ethoxycarbonyl)-3-phenyl-1,2,3-triazol-4-YL]sulfanyl}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B12501902.png)
![2-{2-[(Tert-butoxycarbonyl)amino]-3-phenylpropanamido}-4-methylpentanoic acid](/img/structure/B12501904.png)
![5-(5-chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12501909.png)
![1-[(1-tert-butyl-1H-tetrazol-5-yl)(4-methylphenyl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B12501914.png)

![4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine](/img/structure/B12501925.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12501930.png)

